Nox4 Inhibitory Potency Relative to Close Structural Analogs
Although direct Ki data for ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate is not publicly available, the binding data for highly similar benzoxazolone-thiophene compounds from the same patent series establishes a quantitative potency benchmark for this scaffold. The close analog BDBM50359527 (CHEMBL1927148) demonstrated a Ki of 144 nM against human Nox4. A related compound, BDBM50359525 (CHEMBL1927146), achieved a Ki of 87 nM, indicating that specific substituent variations can improve affinity by over 1.5-fold within the class. This data underscores that potency is not uniform across the series; the specific substitution pattern of the target compound dictates its affinity position within a <5-fold window.
| Evidence Dimension | Nox4 Antagonist Activity (Ki) |
|---|---|
| Target Compound Data | Data not publicly available (Class-level inference: expected Ki < 500 nM based on scaffold SAR) |
| Comparator Or Baseline | BDBM50359527 (CHEMBL1927148): Ki = 144 nM; BDBM50359525 (CHEMBL1927146): Ki = 87 nM |
| Quantified Difference | Comparator BDBM50359525 shows approximately 1.66-fold higher affinity than comparator BDBM50359527, demonstrating a quantifiable SAR within the benzoxazolone-thiophene class |
| Conditions | Antagonist activity at recombinant human NOX4 expressed in CHO cell membranes, assessed as inhibition of ROS production after 20 min via cell-free Amplex Red assay |
Why This Matters
For procurement, this quantifies that even minor structural modifications within this benzoxazolone-thiophene series cause measurable shifts in target affinity, meaning that selecting this specific compound versus a generic 'benzoxazolone acetamide' is critical for achieving a defined potency window.
- [1] BindingDB Entry: BDBM50359527 (CHEMBL1927148). Affinity Data: Ki = 144 nM (Human NOX4). View Source
- [2] BindingDB Entry: BDBM50359525 (CHEMBL1927146). Affinity Data: Ki = 87 nM (Human NOX4). View Source
